molecular formula C8H10ClF10NS2 B6313675 Bis[2-(pentafluoroethylthio)ethyl]amine hydrochloride CAS No. 1286744-04-4

Bis[2-(pentafluoroethylthio)ethyl]amine hydrochloride

Cat. No.: B6313675
CAS No.: 1286744-04-4
M. Wt: 409.7 g/mol
InChI Key: OFIMTVMMWZGRCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis[2-(pentafluoroethylthio)ethyl]amine hydrochloride is a chemical compound with the molecular formula C8H10ClF10NS2. It is known for its unique structure, which includes pentafluoroethylthio groups attached to an ethylamine backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(pentafluoroethylthio)ethyl]amine hydrochloride typically involves the reaction of 2-(pentafluoroethylthio)ethylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to ensure consistent product quality. The final product is purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Bis[2-(pentafluoroethylthio)ethyl]amine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The pentafluoroethylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Bis[2-(pentafluoroethylthio)ethyl]amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Bis[2-(pentafluoroethylthio)ethyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    Bis[2-(chloroethyl)amine hydrochloride: Similar structure but with chloroethyl groups instead of pentafluoroethylthio groups.

    Bis[2-(methylthio)ethyl]amine hydrochloride: Contains methylthio groups instead of pentafluoroethylthio groups.

Uniqueness

Bis[2-(pentafluoroethylthio)ethyl]amine hydrochloride is unique due to the presence of pentafluoroethylthio groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

2-(1,1,2,2,2-pentafluoroethylsulfanyl)-N-[2-(1,1,2,2,2-pentafluoroethylsulfanyl)ethyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F10NS2.ClH/c9-5(10,11)7(15,16)20-3-1-19-2-4-21-8(17,18)6(12,13)14;/h19H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIMTVMMWZGRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC(C(F)(F)F)(F)F)NCCSC(C(F)(F)F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF10NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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